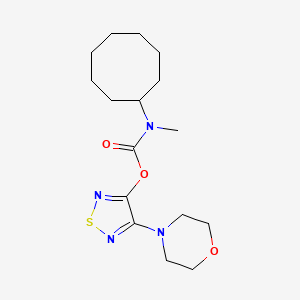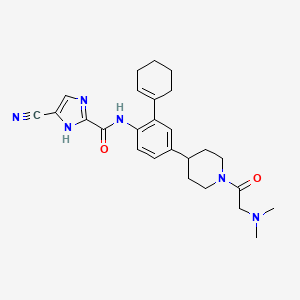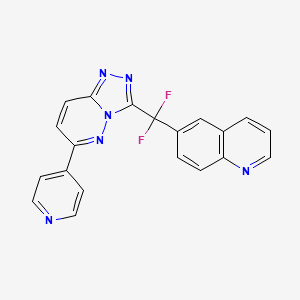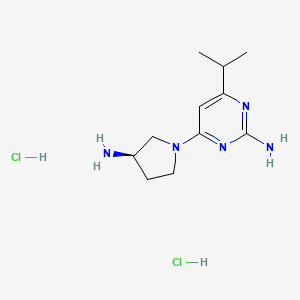
JZP-430
Overview
Description
JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6).
JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that this compound displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. This compound has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.
Mechanism of Action
Target of Action
JZP-430, also known as (4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate, is a potent, highly selective, and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) . ABHD6 is an enzyme that plays a crucial role in the metabolism of endocannabinoids, a group of bioactive lipids involved in various physiological processes.
Mode of Action
This compound interacts with its target, ABHD6, by binding to it and inhibiting its activity . This inhibition is achieved through an irreversible mechanism, meaning that once this compound binds to ABHD6, the enzyme remains inactive. The compound exhibits a significant selectivity for ABHD6 over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) .
Biochemical Pathways
By inhibiting ABHD6, this compound affects the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, and reproduction . Specifically, the inhibition of ABHD6 leads to an increase in the levels of certain endocannabinoids, which can then bind to cannabinoid receptors in the body and trigger various physiological responses .
Result of Action
The inhibition of ABHD6 by this compound and the subsequent increase in endocannabinoid levels can lead to various molecular and cellular effects. For instance, in the context of pain management, increased endocannabinoid levels have been associated with reduced nociception, or the sensory nervous system’s response to harmful stimuli .
Biochemical Analysis
Biochemical Properties
JZP-430 plays a crucial role in biochemical reactions by inhibiting the activity of α/β-hydrolase domain-containing protein 6 (ABHD6). This enzyme is involved in the hydrolysis of monoacylglycerols, which are important intermediates in lipid metabolism. This compound selectively inhibits ABHD6 with an IC50 value of 44 nM, demonstrating high specificity over other enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL) . By inhibiting ABHD6, this compound modulates the levels of monoacylglycerols, thereby influencing lipid signaling pathways and metabolic processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting ABHD6, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. The inhibition of ABHD6 leads to an accumulation of monoacylglycerols, which can activate signaling pathways such as the endocannabinoid system. This activation can influence various cellular functions, including cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses, further highlighting its impact on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of ABHD6, leading to the inhibition of its enzymatic activity. This compound forms a covalent bond with the catalytic serine residue of ABHD6, resulting in irreversible inhibition . This inhibition prevents the hydrolysis of monoacylglycerols, leading to their accumulation and subsequent activation of downstream signaling pathways. The selective inhibition of ABHD6 by this compound is attributed to its unique chemical structure, which allows for specific interactions with the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . Its stability in solution may vary depending on the solvent used. Long-term studies have shown that this compound can maintain its inhibitory effects on ABHD6 for extended periods, making it suitable for prolonged experimental use. Additionally, the degradation of this compound in biological systems has been studied, revealing that it can be metabolized and cleared from cells over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ABHD6 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of optimizing the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting ABHD6, this compound modulates the hydrolysis of monoacylglycerols, leading to changes in metabolic flux and metabolite levels . The compound’s interaction with ABHD6 affects the balance between monoacylglycerols and other lipid intermediates, influencing various metabolic processes. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further contributing to its effects on metabolic pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, this compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells. The localization and accumulation of this compound in specific tissues can influence its activity and effectiveness in modulating ABHD6 activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with ABHD6 and other cellular components. This compound is known to target the endoplasmic reticulum and lipid droplets, where ABHD6 is predominantly localized . This localization allows this compound to effectively inhibit ABHD6 activity and modulate lipid metabolism within these subcellular compartments. Additionally, post-translational modifications and targeting signals may influence the distribution and activity of this compound within cells.
Properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N-cyclooctyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-19(13-7-5-3-2-4-6-8-13)16(21)23-15-14(17-24-18-15)20-9-11-22-12-10-20/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSHMJCYWFOADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCCC1)C(=O)OC2=NSN=C2N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JZP-430 interact with ABHD6 and what are the downstream effects of this interaction?
A1: this compound functions as an irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6) []. While the exact mechanism of inhibition hasn't been fully elucidated in the provided research, the term "irreversible" suggests a strong, likely covalent bond formation between this compound and the enzyme's active site. This binding prevents ABHD6 from performing its regular function, which is believed to involve the hydrolysis of lipids that modulate inflammation and metabolism. By inhibiting ABHD6, this compound may increase the levels of these lipids, potentially leading to therapeutic benefits in obesity and type II diabetes [].
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how does it inform the development of more potent and selective ABHD6 inhibitors?
A2: The research highlights this compound as a potent ABHD6 inhibitor with an IC50 value of 44 nM []. Although specific SAR details aren't provided in this study, it's mentioned that a series of 34 1,2,5‐thiadiazole carbamate derivatives were synthesized and evaluated. This suggests that modifications to the core structure, including the 4-morpholino group, the cyclooctyl(methyl)carbamate moiety, or the thiadiazole ring, could impact the inhibitory activity and selectivity profile. Further SAR studies are crucial to optimize this compound's pharmacological properties, such as enhancing its potency, selectivity, and pharmacokinetic profile, for potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)




![1-[6-chloro-5-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyrazole-4-carboxylic acid](/img/structure/B608221.png)
![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

